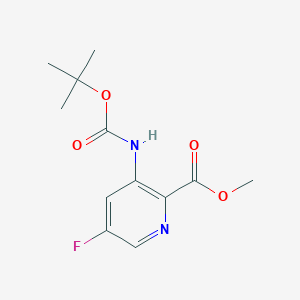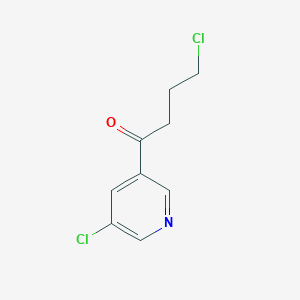![molecular formula C8H12FN3 B8190957 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B8190957.png)
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine is a deuterated compound with the molecular formula C8H10D2FN3 Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the deuterated methylamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated reagents and ensure the consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles involved.
Applications De Recherche Scientifique
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to unique biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other deuterated analogs and fluorinated pyrimidine derivatives. Examples include:
- 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride
- This compound sulfate
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its reactivity compared to non-deuterated analogs. This makes it valuable in research and industrial applications where these properties are advantageous.
Propriétés
IUPAC Name |
dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRETZFNPZEEM-SMZGMGDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN=C1C(C)(C)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate](/img/structure/B8190934.png)
![2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8190942.png)
![1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B8190962.png)
![2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine](/img/structure/B8190976.png)
![(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B8190981.png)

